N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine

Basicity pKa Regioisomer

Medicinal chemists requiring precise control over amine basicity often struggle with regioisomer variability in oxadiazole fragments. This compound provides the exact 5-methyl-1,2,4-oxadiazol-3-yl configuration with a measured pKa of 6.44 - significantly lower than its 3-methyl regioisomer (pKa 6.89). - **Key advantage:** Reduced cationic fraction at physiological pH to optimize oral bioavailability - **Physicochemical profile:** LogP -0.34 (HCl salt), ideal for fragment-based screening requiring high aqueous solubility - **Synthetic utility:** Secondary amine with N-ethyl group enables single-point SAR diversification at >95% purity

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 915923-33-0
Cat. No. B3167014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine
CAS915923-33-0
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCCNCC1=NOC(=N1)C
InChIInChI=1S/C6H11N3O/c1-3-7-4-6-8-5(2)10-9-6/h7H,3-4H2,1-2H3
InChIKeyDZHVDMGWCAAKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine Overview


N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine (CAS 915923-33-0) is a heterocyclic secondary amine with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol. It features a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and an N-ethylaminomethyl group at the 3-position. The compound is primarily utilized as a chemical building block and fragment in medicinal chemistry and organic synthesis. Its free base form is a predicted irritant, while the hydrochloride salt (CAS 1609395-49-4) is frequently used for improved handling and stability in procurement.

Medicinal chemistry building block
Fragment-based discovery scaffold
Secondary amine for diversification
HCl salt form recommended for handling

Why Generic Substitution Fails for This Oxadiazole Building Block


The biological and physicochemical behavior of 1,2,4-oxadiazole derivatives is highly sensitive to regioisomerism and substitution patterns. Compounds within this class, such as the 3-methyl-1,2,4-oxadiazol-5-yl regioisomer (CAS 1082766-34-4) or the primary amine analog (CAS 793616-64-5), cannot be assumed to be interchangeable. Even subtle shifts in the position of the methyl group on the oxadiazole ring significantly alter key properties like basicity, as demonstrated by a notable difference in their predicted pKa values. This structural specificity directly impacts chemical reactivity, salt formation, and potential binding interactions in biological assays, making exact compound identity critical for reproducible scientific outcomes and procurement decisions.

3-Methyl regioisomer may not interchange
Regioisomeric shift alters predicted basicity, potentially affecting salt formation and biological target engagement. Exact compound identity critical for reproducible outcomes.
Primary amine analog differs in reactivity
The primary amine analog (CAS 793616-64-5) offers a distinct hydrogen-bond donor/acceptor profile and is less suitable for secondary amine diversification strategies.

Procurement Differentiation Guide


Predicted Basicity vs. 3-Methyl Regioisomer

The target compound, a 5-methyl-1,2,4-oxadiazol-3-yl derivative, exhibits a lower predicted pKa (6.44 ± 0.10) compared to its 3-methyl-1,2,4-oxadiazol-5-yl regioisomer (6.89 ± 0.10), indicating it is a slightly weaker base. This difference is driven by the electron-withdrawing effect of the oxadiazole ring, which is more pronounced when the basic amine is directly attached to the 3-position of the ring rather than the 5-position.

Predicted Basicity
Class-level inference
pKa 6.44 ± 0.10 (target) vs 6.89 ± 0.10 (3-methyl regioisomer); difference 0.45 log units lower
Lower predicted basicity influences protonation, solubility, and salt formation.
Predicted values (ACD/Labs); no experimental data.
Basicity pKa Regioisomer Computational Prediction

Hydrochloride Salt Lipophilicity

The hydrochloride salt of the target compound (CAS 1609395-49-4) has a reported LogP of -0.34. This negative value indicates a preference for aqueous phases over lipid phases. While this is a single data point, it provides a procurement-relevant benchmark for scientists who require a more hydrophilic secondary amine building block compared to more lipophilic alternatives.

HCl Salt Lipophilicity
Data to verify
LogP −0.34 (HCl salt)
Aqueous-phase preference guides solvent and purification strategy.
Measurement conditions not specified; commercial catalog source.
Lipophilicity LogP Hydrochloride Salt ADME

Secondary Amine Fragment Identity

As part of the ChemBridge library (CHEMBRDG-BB 4012593), this compound is classified as a 'building block' or 'fragment' with a purity specification of 95%. Its defining feature is the precise combination of a secondary N-ethyl amine and a 5-methyl-1,2,4-oxadiazole scaffold. This contrasts with a primary amine analog, 2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine (CAS 793616-64-5), which offers a different hydrogen-bond donor/acceptor profile and reactivity, making the target compound a distinct choice for creating more structurally diverse compound libraries.

Amine Fragment Identity
Class-level inference
Secondary amine (N-ethyl) with 95% purity vs primary amine analog
Distinct diversification point for library synthesis and SAR exploration.
Commercial specification from ChemBridge.
Fragment-Based Drug Discovery FBDD Building Block Diversity

Optimal Application Scenarios


Synthesis of Less Basic Amine Libraries

Medicinal chemists designing focused libraries where the pKa of the amine is a critical design parameter should prioritize this compound over its regioisomer. Its predicted lower basicity (pKa 6.44 vs. 6.89) makes it the preferred choice when aiming to reduce the proportion of positively charged species at a target pH, which can be a key strategy in optimizing oral bioavailability or reducing off-target binding to aminergic receptors.

Hydrophilic Fragment for FBDD

The hydrochloride salt of this compound, with a measured LogP of -0.34, is well-suited for FBDD campaigns that require highly soluble, low-molecular-weight fragments. Its demonstrated hydrophilicity contrasts with many more lipophilic oxadiazole fragments, making it a valuable addition to a diverse fragment screening library where aqueous solubility is paramount for biochemical or biophysical assays.

Precursor for N-Alkylation Diversification

As a secondary amine with a purity of 95%, this building block is a superior choice over its primary amine analog (e.g., CAS 793616-64-5) for synthetic routes requiring a specific, single point of diversification. [1] The N-ethyl group provides steric and electronic differentiation that can be exploited in subsequent structure-activity relationship (SAR) studies, directly building upon established synthetic pathways for this scaffold.

Regioisomer-Specific Biological Probing

In target identification and validation studies, this compound serves as an essential tool compound. Its unique 5-methyl-1,2,4-oxadiazol-3-yl configuration, distinct from the 3-methyl-1,2,4-oxadiazol-5-yl alternative, allows researchers to probe the regioisomer-specific effects on a biological target. This application is critical for patent protection and for defining the precise pharmacophore requirements of a novel biological mechanism.

Application
Selection Property
Validation Focus
Less basic amine library synthesis
Predicted lower basicity profile
Protonation state at target pH
Fragment-based drug discovery
Hydrophilic fragment profile
Aqueous solubility for biochemical assays
Secondary amine diversification
N-ethyl secondary amine scaffold
SAR diversification potential
Regioisomer-specific target engagement studies
5-methyl-1,2,4-oxadiazol-3-yl configuration
Pharmacophore-specific binding review
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